molecular formula C21H20N4O4 B13992556 Methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate CAS No. 94126-62-2

Methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate

Cat. No.: B13992556
CAS No.: 94126-62-2
M. Wt: 392.4 g/mol
InChI Key: SEMKDJVHLOWWQV-UHFFFAOYSA-N
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Description

Methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate is a complex organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is notable for its intricate structure, which includes multiple functional groups such as carbamoylamino, phenyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.

Another method involves the Van Leusen pyrrole synthesis, which uses tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as substrates . This [3+2] cycloaddition reaction is operationally simple and provides a broad range of substrates for the synthesis of multi-substituted pyrrole derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoylamino and phenylcarbamoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial use.

Properties

CAS No.

94126-62-2

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

methyl 1-(carbamoylamino)-2-methyl-5-phenyl-4-(phenylcarbamoyl)pyrrole-3-carboxylate

InChI

InChI=1S/C21H20N4O4/c1-13-16(20(27)29-2)17(19(26)23-15-11-7-4-8-12-15)18(25(13)24-21(22)28)14-9-5-3-6-10-14/h3-12H,1-2H3,(H,23,26)(H3,22,24,28)

InChI Key

SEMKDJVHLOWWQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1NC(=O)N)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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